Degalactotigonin
CAS No.: 39941-51-0
Cat. No.: VC21336815
Molecular Formula: C50H82O22
Molecular Weight: 1035.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39941-51-0 |
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Molecular Formula | C50H82O22 |
Molecular Weight | 1035.2 g/mol |
IUPAC Name | 2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3 |
Standard InChI Key | BJNQXJIQCPPOHN-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1 |
SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Chemical Structure and Properties of Degalactotigonin
Degalactotigonin (DGT) is a steroidal glycoside with a molecular weight of 1,035.17 g/mol . It belongs to a class of compounds known as steroidal saponins, which are characterized by their glycoside nature and steroidal structure. Structurally, DGT consists of a steroidal aglycone (sapogenin) backbone linked to sugar moieties through glycosidic bonds. The compound has been isolated and characterized through various spectroscopic methods including NMR spectroscopy and mass spectrometry, allowing researchers to elucidate its chemical structure .
The chemical formula of DGT has been determined through detailed spectroscopic analyses. Unlike other steroidal compounds isolated from Solanum nigrum such as solasodine, O-acetyl solasodine, and soladulcoside A, degalactotigonin possesses a unique structural configuration that contributes to its potent biological activities .
Natural Source and Extraction
Degalactotigonin is primarily isolated from Solanum nigrum L., commonly known as black nightshade, a plant species belonging to the Solanaceae family . This plant has been traditionally used in various folk medicine systems for treating different ailments.
The extraction process typically involves:
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Collection and preparation of plant material from Solanum nigrum L.
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Extraction using methanol as a solvent to create a methanolic extract
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Fractionation and isolation of the compound through various chromatographic techniques
Solanum nigrum L. contains several other bioactive compounds including solasodine, O-acetyl solasodine, and soladulcoside A, but degalactotigonin has emerged as the most potent cytotoxic agent among them .
Biological Activities and Anticancer Properties
Cytotoxic Effects on Cancer Cell Lines
Degalactotigonin has demonstrated remarkable cytotoxic activity against multiple cancer cell lines. Comprehensive screening has shown that DGT exhibits potent inhibitory effects on various cancer types, with particularly strong activity against pancreatic, lung, renal cell carcinoma, osteosarcoma, and triple-negative breast cancer cells .
The following table summarizes the cytotoxic activity (IC50 values) of degalactotigonin and other compounds isolated from Solanum nigrum against different cancer cell lines:
Compounds | IC50 (μM) | ||||
---|---|---|---|---|---|
A549 | H1975 | H1299 | PANC1 | MIA-PaCa2 | |
Degalactotigonin (1) | 4.9 ± 1.0 | 5.5 ± 0.6 | 6.3 ± 0.8 | 2.9 ± 0.2 | 6.4 ± 0.4 |
Solasodine (2) | >30 | >30 | >30 | >30 | >30 |
O-acetyl solasodine (3) | >30 | >30 | 27.9 ± 3.0 | >30 | >30 |
Soladulcoside A (4) | 28.4 ± 3.1 | >30 | >30 | >30 | >30 |
Camptothecin* | 1.5 ± 0.9 | 0.16 ± 0.1 | 0.24 ± 0.1 | 4.7 ± 0.5 | 3.3 ± 0.2 |
*Camptothecin used as positive control
Notably, degalactotigonin was the only compound among those isolated from Solanum nigrum that exhibited potent cytotoxicity against all tested cancer cell lines, with IC50 values ranging from 2.9 to 6.4 μM . In renal cell carcinoma cell lines, the IC50 values ranged from 7.52 to 10.21 μM, which were lower than those observed in normal HK-2 cells, suggesting selective toxicity toward cancer cells .
Apoptosis Induction
One of the primary mechanisms through which degalactotigonin exerts its anticancer effects is the induction of apoptosis. Studies have consistently demonstrated that DGT treatment leads to programmed cell death in various cancer cell types .
In pancreatic (PANC1) and lung (A549) cancer cells, degalactotigonin induced significant apoptosis as evidenced by Annexin V/PI double staining . Similar apoptotic effects were observed in renal cell carcinoma (786-O and A498) cells, where DGT treatment increased the number of apoptotic events in a concentration-dependent manner .
The apoptotic process induced by DGT involves:
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DNA fragmentation and nuclear condensation
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Mitochondrial membrane potential disruption
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Activation of caspase cascades
Inhibition of Cell Proliferation, Migration, and Invasion
Beyond inducing apoptosis, degalactotigonin significantly inhibits cancer cell proliferation, migration, and invasion – critical processes in cancer progression and metastasis.
In renal cell carcinoma, DGT inhibited the proliferation of 786-O and A498 cells in a dose- and time-dependent manner . Colony formation assays demonstrated that DGT treatment substantially reduced the colony-forming ability of cancer cells, confirming its anti-proliferative effects .
Migration and invasion assays have consistently shown that degalactotigonin treatment decreases the number of cancer cells that migrate through or invade Matrigel-coated membranes in a dose-dependent manner . This anti-migratory and anti-invasive effect was observed in multiple cancer types, including renal cell carcinoma and pancreatic cancer cells, indicating DGT's potential to suppress metastatic processes .
Molecular Mechanisms of Action
Effects on EGFR Signaling Pathway in Pancreatic Cancer
In pancreatic cancer cells, degalactotigonin's anticancer activity is primarily mediated through inhibition of the epidermal growth factor receptor (EGFR) signaling pathway . Detailed molecular investigations have revealed that DGT:
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Significantly inhibits EGF-induced proliferation and migration in a concentration-dependent manner
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Induces cell cycle arrest at the G0/G1 phase
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Downregulates cyclin D1 and upregulates p21 in a time- and concentration-dependent manner
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Inhibits EGF-induced phosphorylation of EGFR and activation of downstream signaling molecules such as Akt and ERK
These effects on the EGFR signaling cascade explain, in part, the potent antiproliferative and proapoptotic activities of degalactotigonin in pancreatic cancer cells .
Modulation of Hippo-YAP Pathway in Renal Cell Carcinoma
In renal cell carcinoma (RCC), degalactotigonin exerts its anticancer effects through modulation of the Hippo-YAP signaling pathway . RNA sequencing analysis of RCC cells treated with DGT revealed significant alterations in the Hippo pathway, with downregulation of Yes-associated protein (YAP), a crucial effector that facilitates tumor proliferation and progression .
The molecular mechanisms involved include:
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Reduced expression of YAP and its downstream target genes (AMOTL1, AMOTL2, AXL, CTGF, and CYR61)
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Increased expression of genes that negatively regulate YAP (LATS1 and SAV1)
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Activation of phosphorylated LATS1/2 to phosphorylate YAP
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Increased YAP retention in the cytoplasm and decreased nuclear translocation
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Reduced formation of YAP-TEAD1 protein complexes, which normally promote the expression of YAP target genes
These findings indicate that degalactotigonin effectively inactivates YAP signaling in RCC cells, contributing to its potent anticancer activities against renal cell carcinoma .
Inhibition of Hedgehog/Gli1 Pathway in Osteosarcoma
Research on osteosarcoma has revealed that degalactotigonin inhibits tumor growth and metastasis through repression of the Hedgehog/Gli1 pathway . This pathway is critical for maintaining malignant phenotypes and influences the prognosis of osteosarcoma patients.
The inhibitory effects of DGT on osteosarcoma involve:
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Repression of the Hedgehog/Gli1 pathway
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Decreased activity of multiple intracellular kinases affecting osteosarcoma patient survival, including GSK3β
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Inhibition of osteosarcoma cell proliferation, induction of apoptosis, and suppression of migration and invasion
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Significant reduction in osteosarcoma xenograft volume and metastasis to the lungs when administered intraperitoneally
These findings highlight the potential of degalactotigonin as a therapeutic agent for osteosarcoma through GSK3β inactivation–mediated repression of the Hedgehog/Gli1 pathway .
Effects on Cell Cycle and Gene Expression in Triple Negative Breast Cancer
In triple-negative breast cancer (TNBC), degalactotigonin, particularly when combined with the standard chemotherapeutic agent etoposide, demonstrates significant anticancer effects . Studies with the MDA MB 231 cell line have shown that:
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DGT induces cytotoxicity and apoptotic cell death, with enhanced effects when combined with etoposide
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The combination of DGT and etoposide synergistically arrests TNBC cell migration and invasion
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DGT affects cell cycle progression, with flow cytometry analysis revealing that DGT treatment leads to G2/M phase reduction and cell cycle arrest
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DGT regulates the expression of upregulated genes (BUB1, BUB1B, CDC6, and PLK1) and downregulated genes (CCL28, NRG1, and PIGR) in TNBC cells
The combination of DGT and etoposide shows greater efficacy than either agent alone, suggesting potential benefits of incorporating degalactotigonin into conventional chemotherapeutic regimens for TNBC treatment .
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